molecular formula C18H19ClF3N3OS B2705819 6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide CAS No. 1808439-16-8

6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide

Cat. No.: B2705819
CAS No.: 1808439-16-8
M. Wt: 417.88
InChI Key: WSSLPTABKIHBLQ-UHFFFAOYSA-N
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Description

6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including alkylation and cyclization.

    Introduction of the Thiophene Group: The thiophene ring is introduced via a coupling reaction with the piperidine intermediate.

    Formation of the Pyridine Carboxamide: The final step involves the formation of the pyridine carboxamide through a condensation reaction with the appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.

Mechanism of Action

The mechanism of action of 6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, known for their biological activities and applications in material science.

    Piperidine Derivatives: Molecules with the piperidine ring, often used in pharmaceuticals.

    Pyridine Carboxamides: Compounds with the pyridine carboxamide structure, explored for their medicinal properties.

Uniqueness

6-chloro-N-({1-[(thiophen-2-yl)methyl]piperidin-3-yl}methyl)-4-(trifluoromethyl)pyridine-2-carboxamide is unique due to its combination of three distinct heterocyclic structures, which confer a range of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-N-[[1-(thiophen-2-ylmethyl)piperidin-3-yl]methyl]-4-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClF3N3OS/c19-16-8-13(18(20,21)22)7-15(24-16)17(26)23-9-12-3-1-5-25(10-12)11-14-4-2-6-27-14/h2,4,6-8,12H,1,3,5,9-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSLPTABKIHBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CS2)CNC(=O)C3=NC(=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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